molecular formula C18H19N5O2 B12126503 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine

Cat. No.: B12126503
M. Wt: 337.4 g/mol
InChI Key: DHEGKCQJXWQXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with acetyl, methyl, and methoxy groups, and linked to a quinazoline moiety via an amino bridge. Its structure combines pyrimidine (a six-membered ring with two nitrogen atoms) and quinazoline (a fused bicyclic system with nitrogen atoms at positions 1 and 3) functionalities.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

1-[2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C18H19N5O2/c1-9-14-8-13(25-5)6-7-15(14)22-18(19-9)23-17-20-10(2)16(12(4)24)11(3)21-17/h6-8H,1-5H3,(H,19,20,21,22,23)

InChI Key

DHEGKCQJXWQXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=N3)C)C(=O)C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the quinazoline moiety, followed by its coupling with the pyrimidine ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves acetylation using acetic anhydride under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of diseases like cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Ring

A key structural analog is 5-Acetyl-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4,6-dimethylpyrimidine, where the methoxy group is replaced by ethoxy. This substitution increases the alkyl chain length, which may reduce solubility in polar solvents due to enhanced hydrophobicity.

Table 1: Substituent Effects on Quinazoline Derivatives
Compound Name Substituent (Position 6) Predicted Solubility (Polar Solvents) Hydrogen-Bonding Capacity
Target Compound Methoxy Moderate High
Ethoxy Analog () Ethoxy Low Moderate
4,6-Dimethylpyrimidine Derivatives () N/A High (due to hydroxyl groups) High

Functional Group Modifications in Pyrimidine Derivatives

describes 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, which share the 4,6-dimethylpyrimidine core but incorporate hydroxyl and bipyrazole groups. However, the acetyl group in the target compound may improve membrane permeability due to its lipophilic nature .

Hydrogen-Bonding Patterns and Crystal Packing

The acetyl group in the target compound can act as a hydrogen-bond acceptor, while the methoxy group serves as both donor and acceptor. In contrast, ethoxy analogs () primarily participate in weaker van der Waals interactions. highlights that hydrogen-bonding networks in crystals influence stability and bioavailability.

Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy () reveal distinct spectral signatures for methoxy (C-O stretch at ~1250 cm⁻¹) and acetyl (C=O stretch at ~1700 cm⁻¹) groups. Ethoxy analogs show shifted C-O stretches (~1200 cm⁻¹) due to increased alkyl chain length. These differences aid in structural elucidation and quality control during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.